1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride
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Overview
Description
1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride typically involves the condensation of appropriate hydrazines with diketones or other carbonyl compounds. One common method includes the reaction of ethylhydrazine with a suitable diketone under acidic conditions, followed by purification to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-Ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as:
- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique combination of substituents in this compound imparts distinct properties, making it suitable for specific research and industrial applications .
Properties
Molecular Formula |
C8H12ClN5 |
---|---|
Molecular Weight |
213.67 g/mol |
IUPAC Name |
1-ethyl-3-pyrazol-1-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-2-12-6-7(9)8(11-12)13-5-3-4-10-13;/h3-6H,2,9H2,1H3;1H |
InChI Key |
RHJXFPRLMOOTBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=CC=N2)N.Cl |
Origin of Product |
United States |
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